molecular formula C20H17ClN4OS B2804870 (E)-N-(5-chloro-2-methoxyphenyl)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 477287-56-2

(E)-N-(5-chloro-2-methoxyphenyl)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2804870
CAS No.: 477287-56-2
M. Wt: 396.89
InChI Key: LZEIXGBNATXJIX-KOEQRZSOSA-N
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Description

(E)-N-(5-chloro-2-methoxyphenyl)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a synthetic thiazole derivative intended for research and development purposes. This compound features a complex molecular architecture comprising a thiazole core, a carbohydrazonoyl cyanide group, and substituted phenyl rings, making it a candidate for exploration in various scientific fields. Thiazole and thiazolidinone derivatives are recognized as privileged structures in medicinal chemistry and have demonstrated significant potential in anticancer research . The presence of the cyanide (CN) group in its structure warrants careful handling, as cyanide anions are known to inhibit mitochondrial cytochrome c oxidase, thereby disrupting cellular respiration . Researchers are invited to investigate this molecule's potential interactions with biological targets, its physicochemical properties, and its application in developing novel pharmacological tools. The product is supplied for non-human research only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2E)-N-(5-chloro-2-methoxyanilino)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4OS/c1-12-4-5-14(8-13(12)2)18-11-27-20(23-18)17(10-22)25-24-16-9-15(21)6-7-19(16)26-3/h4-9,11,24H,1-3H3/b25-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEIXGBNATXJIX-KOEQRZSOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=NNC3=C(C=CC(=C3)Cl)OC)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=N/NC3=C(C=CC(=C3)Cl)OC)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-chloro-2-methoxyphenyl)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multiple steps, including the formation of the thiazole ring and the introduction of the cyanide group. One common method involves the reaction of 5-chloro-2-methoxyaniline with 3,4-dimethylbenzaldehyde in the presence of a base to form an intermediate Schiff base. This intermediate is then cyclized with thiourea to form the thiazole ring. Finally, the cyanide group is introduced using a suitable cyanating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(5-chloro-2-methoxyphenyl)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as or , leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like or , resulting in reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as or , leading to substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives , while reduction may produce amine derivatives .

Scientific Research Applications

(E)-N-(5-chloro-2-methoxyphenyl)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide: has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-N-(5-chloro-2-methoxyphenyl)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related heterocyclic compounds from the provided evidence, highlighting key differences in substituents, functional groups, and physicochemical properties.

Table 1: Structural and Spectroscopic Comparison

Compound Name & Structure Core Heterocycle Key Substituents/Functional Groups IR Peaks (cm⁻¹) Molecular Weight (g/mol) Elemental Analysis (C/H/N/S)
(E)-N-(5-chloro-2-methoxyphenyl)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide Thiazole - Carbohydrazonoyl cyanide
- 5-Cl-2-OCH3-phenyl
- 3,4-(CH3)2-phenyl
Expected: C≡N (~2200), C=N (~1600), C-Cl (~700) Estimated: ~450–500 Not available
5-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6h) Benzoxazole + Triazole - 4-Cl-phenyl
- 3-CH3-phenyl
- Triazole-thione
1596 (C=N), 1243 (C=S), 702 (C-Cl) 419 (M+1) Calc: C 63.15; H 3.98; N 3.74
Found: C 63.08; H 3.61; N 3.37
3-Phenyl-5-phenylaminocarbonyl-2-[2’-phenylimino-3’-phenyl-4’-oxothiazolidin-5’-ylidene]-2,3-dihydro-1,3,4-thiadiazole (7h) Thiadiazole + Thiazolidinone - Phenylaminocarbonyl
- Thiazolidinone-oxo
1661.9 (C=O), broad 547 (M+) Calc: C 65.78; H 3.87; N 12.79; S 11.71
Found: C 65.81; H 3.94; N 12.83; S 11.66
3-(4-Nitrophenyl)-2-[1’,3’-diphenyl-2’-thioxo-4’-oxoimidazolidin-5’-ylidne]-5-(2-thienyl)-2,3-dihydro-1,3,4-thiadiazole (15c) Thiadiazole + Imidazolidone - 4-NO2-phenyl
- Thioxo-imidazolidone
- Thienyl
1670.9 (C=O) 555 (M+) Calc: C 58.36; H 3.08; N 12.60; S 17.31
Found: C 58.43; H 3.05; N 12.54; S 17.27

Key Observations:

Heterocyclic Core: The target compound’s thiazole core differs from the benzoxazole-triazole hybrid in Compound 6h and the thiadiazole systems in Compounds 7h and 15c .

Functional Groups: The carbohydrazonoyl cyanide group in the target is unique, introducing a rigid conjugated system and a polar cyanide moiety. This contrasts with the triazole-thione in 6h (C=S at 1243 cm⁻¹) and thiazolidinone-oxo in 7h (C=O at 1661.9 cm⁻¹) . The cyanide group’s IR stretch (~2200 cm⁻¹) would distinguish the target from analogs lacking nitriles.

Substituent Effects: The 5-chloro-2-methoxyphenyl group in the target provides both electron-withdrawing (Cl) and electron-donating (OCH3) effects, unlike the 4-chlorophenyl in 6h or 4-nitrophenyl in 15c .

Molecular Weight and Solubility :

  • The target’s estimated molecular weight (~450–500) is intermediate between 6h (419) and 7h/15c (547–555). Larger molecules like 7h and 15c may exhibit lower solubility due to increased hydrophobicity from multiple aromatic rings .

Analytical Consistency: Elemental analysis discrepancies in 6h (e.g., N: 3.37 vs. 3.74) suggest synthesis challenges for triazole-thiones, which may also apply to the target’s carbohydrazonoyl cyanide group due to its hydrolytic sensitivity .

Research Implications

The structural distinctions of the target compound—particularly its thiazole core, carbohydrazonoyl cyanide group, and chloro-methoxy substituents—suggest unique chemical behavior. For instance:

  • The cyanide group may enhance binding to metalloenzymes or act as a hydrogen-bond acceptor.
  • The 3,4-dimethylphenyl group could improve lipid solubility compared to nitro or thienyl substituents in 15c .
  • Further studies using computational methods (e.g., density functional theory, as in ) or crystallographic tools (e.g., SHELX , ORTEP ) would elucidate electronic properties and conformational stability.

Biological Activity

The compound (E)-N-(5-chloro-2-methoxyphenyl)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. Thiazole compounds are known for their diverse pharmacological properties, which include antibacterial, antifungal, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C17H16ClN5O
  • Molecular Weight : 343.79 g/mol

This compound features a thiazole ring, which is central to its biological activity. The presence of chlorine and methoxy groups on the phenyl rings enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. Specifically, compounds similar to this compound have demonstrated significant activity against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for related thiazole derivatives have been reported as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . These values indicate strong bactericidal effects.
  • Biofilm Formation Inhibition : Thiazole derivatives have also shown the ability to inhibit biofilm formation, which is critical in treating chronic infections caused by biofilm-forming bacteria .

Anticancer Activity

Thiazole compounds are being explored for their anticancer properties. Research indicates that certain thiazole derivatives exhibit cytotoxic effects against various cancer cell lines.

  • Cytotoxicity : The IC50 values for related compounds have been found to range from 60 μM to over 100 μM in different cancer cell lines . This suggests a moderate level of cytotoxicity that could be harnessed in cancer therapy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiazole derivatives is crucial for optimizing their biological activity. Modifications on the thiazole ring and substituents on the phenyl groups significantly influence their pharmacological properties.

CompoundSubstituentMIC (μg/mL)Activity Type
7b3,4-Dimethyl0.22Antimicrobial
3h3,4-Dichloro8Antimicrobial
1Unsubstituted>64Non-active

This table summarizes the antimicrobial activities of selected thiazole derivatives based on their structural modifications.

Case Studies

  • Antimicrobial Evaluation : A study evaluated a series of thiazole derivatives for their antimicrobial effectiveness against multidrug-resistant bacteria. The results indicated that compounds with specific substitutions exhibited enhanced activity against Gram-positive bacteria while showing limited efficacy against Gram-negative strains .
  • Cytotoxic Studies : Another investigation focused on the anticancer potential of thiazole derivatives against A549 and Caco-2 cell lines. The results demonstrated that certain modifications led to increased cytotoxicity, warranting further exploration into these compounds as potential chemotherapeutic agents .

Q & A

Q. What are the optimal synthetic routes for (E)-N-(5-chloro-2-methoxyphenyl)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide?

The synthesis typically involves sequential condensation and cyclization reactions. Key steps include:

  • Thiazole ring formation : Reacting α-halo ketones with thiourea derivatives under basic conditions (e.g., KOH/EtOH) .
  • Hydrazonoyl cyanide introduction : Coupling the thiazole intermediate with a substituted phenylhydrazine in the presence of cyanating agents (e.g., NaCN or NH4_4CN) .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, verified via HPLC . Critical factors include solvent choice (DMF for polar intermediates), temperature control (60–80°C for cyclization), and catalyst selection (e.g., POCl3_3 for dehydration) .

Q. How should researchers characterize this compound using spectroscopic methods?

Standard protocols include:

  • 1^1H/13^{13}C NMR : Assign peaks based on substituent effects (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) .
  • IR spectroscopy : Identify functional groups (e.g., C≡N stretch at ~2200 cm1^{-1}, C=S stretch at ~1100 cm1^{-1}) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z 415.2 for C19_{19}H16_{16}ClN4_4OS) .

Q. What analytical techniques are suitable for assessing its thermal stability?

  • Thermogravimetric analysis (TGA) : Measure decomposition temperatures (typically >200°C for thiazole derivatives) .
  • Differential scanning calorimetry (DSC) : Identify phase transitions or melting points (e.g., sharp endothermic peak at ~180°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in stereochemistry or bond lengths .
  • 2D NMR (COSY, HSQC) : Differentiate overlapping signals (e.g., distinguishing methoxy and dimethylphenyl protons) .
  • Cross-validation : Compare experimental data with computational predictions (DFT for 13^{13}C chemical shifts) .

Q. What computational methods predict the biological activity of this compound?

  • Molecular docking : Screen against target proteins (e.g., kinase inhibitors) using AutoDock Vina or Schrödinger Suite .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH3_3) with activity trends .
  • ADMET prediction : Use SwissADME to assess bioavailability, logP, and metabolic stability .

Q. How can reaction conditions be optimized for improved yield in large-scale synthesis?

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading) .
  • Continuous flow reactors : Enhance mixing and heat transfer for exothermic steps (e.g., cyclization) .
  • In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress in real time .

Q. What strategies address stereochemical challenges in synthesizing the (E)-isomer?

  • Crystallization-induced asymmetric transformation : Use chiral auxiliaries (e.g., L-proline) to favor the (E)-configuration .
  • Dynamic kinetic resolution : Employ transition-metal catalysts (e.g., Pd/C) to control isomerization during coupling .

Q. How do structural modifications influence structure-activity relationships (SAR)?

  • Electron-withdrawing groups (Cl, NO2_2) : Enhance binding to hydrophobic pockets in target enzymes .
  • Methoxy groups : Improve solubility but may reduce metabolic stability .
  • Thiazole ring substitutions : Modulate π-π stacking interactions in receptor binding .

Q. What methods confirm the crystal structure of this compound?

  • Single-crystal X-ray diffraction : Refine using SHELXTL (Bruker AXS) or OLEX2, reporting R-factors <0.05 .
  • ORTEP diagrams : Visualize thermal ellipsoids and intermolecular interactions (e.g., hydrogen bonds) .

Q. How can researchers mitigate byproduct formation during hydrazonoyl cyanide synthesis?

  • Low-temperature coupling : Perform reactions at 0–5°C to minimize hydrolysis .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine intermediates .
  • Scavenger resins : Remove unreacted reagents (e.g., polymer-bound cyanide scavengers) .

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